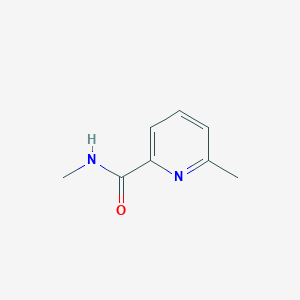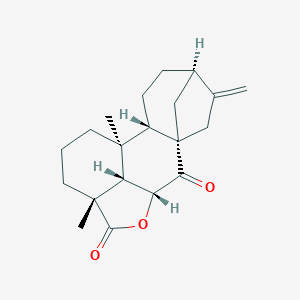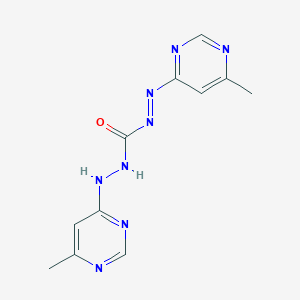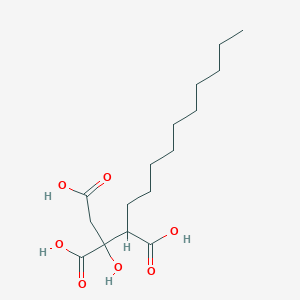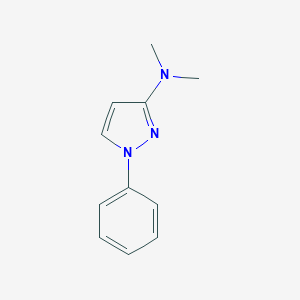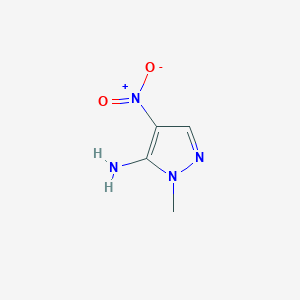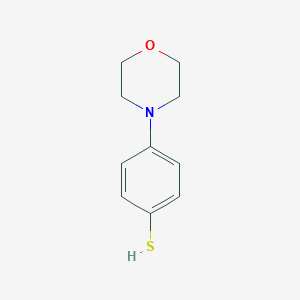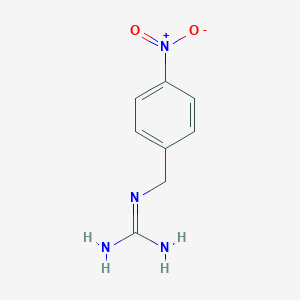
(4-Nitrobenzyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrobenzyl)guanidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a guanidine derivative, and it has been studied for its potential use as a fluorescent probe, as well as its ability to act as a mediator in electrochemical reactions. In
Aplicaciones Científicas De Investigación
(4-Nitrobenzyl)guanidine has been widely studied for its potential applications in scientific research. One of the most promising applications is as a fluorescent probe for biological imaging. This compound has been shown to selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit fluorescence upon excitation. This property makes it a valuable tool for studying the structure and function of biomolecules in living cells.
Another important application of (4-Nitrobenzyl)guanidine is in electrochemical reactions. This compound has been shown to act as a mediator in electrochemical reactions, facilitating the transfer of electrons between the electrode and the analyte. This property makes it a valuable tool for developing electrochemical biosensors for various applications, such as medical diagnostics and environmental monitoring.
Mecanismo De Acción
The mechanism of action of (4-Nitrobenzyl)guanidine is not fully understood. However, it is believed that this compound binds to specific biomolecules through electrostatic interactions and hydrogen bonding. Upon binding, it undergoes a conformational change that results in the emission of fluorescence or the transfer of electrons in electrochemical reactions.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4-Nitrobenzyl)guanidine are not well studied. However, it has been shown to be non-toxic to cells at low concentrations, making it a promising tool for biological imaging and other applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-Nitrobenzyl)guanidine is its high selectivity for specific biomolecules, which makes it a valuable tool for studying the structure and function of biomolecules in living cells. Additionally, its ability to act as a mediator in electrochemical reactions makes it a valuable tool for developing biosensors for various applications.
However, one of the limitations of this compound is its relatively low quantum yield, which can limit its sensitivity in biological imaging applications. Additionally, its potential toxicity at high concentrations needs to be further studied to ensure its safety for use in biological systems.
Direcciones Futuras
There are many potential future directions for (4-Nitrobenzyl)guanidine research. One of the most promising areas is the development of improved fluorescent probes for biological imaging. This could involve optimizing the synthesis method to increase the quantum yield, as well as developing new derivatives with improved selectivity and sensitivity.
Another important area for future research is the development of new electrochemical biosensors for various applications. This could involve exploring the use of (4-Nitrobenzyl)guanidine as a mediator in different types of electrochemical reactions, as well as developing new sensing platforms that can be used for medical diagnostics and environmental monitoring.
In conclusion, (4-Nitrobenzyl)guanidine is a valuable compound with many potential applications in scientific research. Its unique properties make it a promising tool for studying biomolecules in living cells and developing biosensors for various applications. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations for different applications.
Métodos De Síntesis
The synthesis of (4-Nitrobenzyl)guanidine can be achieved through a variety of methods, including the reaction between (4-nitrophenyl)guanidine and benzyl chloride, or the reaction between 4-nitrobenzaldehyde and guanidine. These methods have been optimized for high yields and purity, and they have been extensively studied in the literature.
Propiedades
Número CAS |
103658-71-5 |
|---|---|
Nombre del producto |
(4-Nitrobenzyl)guanidine |
Fórmula molecular |
C8H10N4O2 |
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)11-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2,(H4,9,10,11) |
Clave InChI |
KGYQNSXOATUPPK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CN=C(N)N)[N+](=O)[O-] |
Sinónimos |
(4-NITROBENZYL)GUANIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



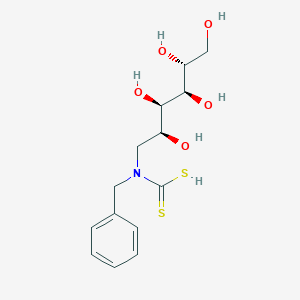
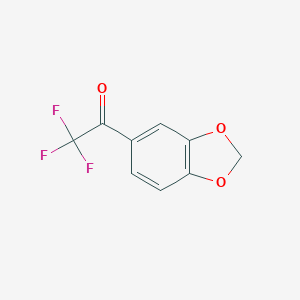
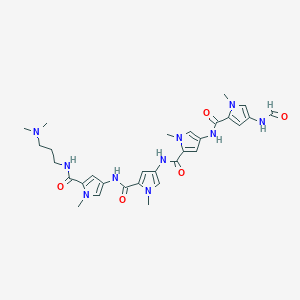
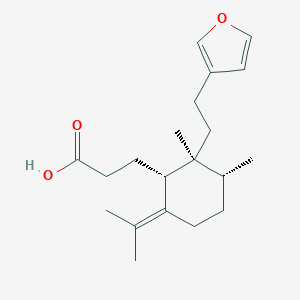
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)
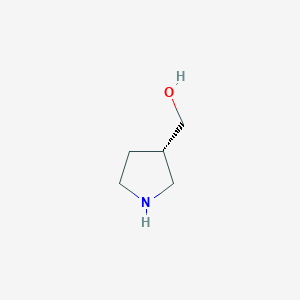
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
